molecular formula C14H11NOS B1678571 2-(4-甲基苯基)-1,2-苯并异噻唑-3(2H)-酮 CAS No. 2514-30-9

2-(4-甲基苯基)-1,2-苯并异噻唑-3(2H)-酮

货号 B1678571
CAS 编号: 2514-30-9
分子量: 241.31 g/mol
InChI 键: KRXMYBAZKJBJAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jumonji AT-rich interactive domain 1 (JARID1) demethylases mediate the removal of methyl groups from trimethylated lysine 4 on histone 3 (H3K4me3). PBIT is a reversible, cell-permeable inhibitor of JARID1 family demethylases (IC50s = 6, 3, 4.9, and 28 µM for JARID1A, JARID1B, JARID1C, and JARID1D, respectively). It does not significantly affect the activity of UTX and JMJD3 demethylases. It increases trimethylation of H3K4 in HeLa cells and blocks the proliferation of tumor cells expressing high levels of JARID1B.
PBIT is a novel Inhibitor of Jumonji AT-rich Interactive Domain 1B (JARID1B) Histone Demethylase.

科学研究应用

合成和化学性质

1,2-苯并异噻唑-3(2H)-酮及其衍生物一直是合成化学中感兴趣的课题。Chiyoda 等人 (2000) 描述了一种在低温下通过酰基叠氮化物环化来合成 1,2-苯并异噻唑-3(2H)-酮的便捷方法,其中不会发生 Curtius 重排。这种合成方法对于有效地生产各种苯并异噻唑酮衍生物具有重要意义 (Chiyoda 等人,2000)

生物和抗菌活性

苯并异噻唑-3(2H)-酮衍生物表现出显着的抗菌特性。徐等人 (2011) 合成了一种对大肠杆菌和金黄色葡萄球菌等细菌表现出有希望的抗菌活性的化合物。这突出了苯并异噻唑酮衍生物在开发新型抗菌剂中的潜力 (徐,林,& 林,2011)。Dou 等人 (2011) 报道了一系列 1,2-苯并异噻唑-3(2H)-酮衍生物的抗真菌活性,强调了杂环、甲基和苯环在其抗真菌功效中的重要性 (Dou 等人,2011)

材料科学中的应用

在材料科学领域,苯并异噻唑-3(2H)-酮衍生物因其在催化剂活化中的潜力而受到探索。Saleem 等人 (2013, 2014) 对有机硫化物配体配合物进行了研究,揭示了它们在氧化和转移氢化等催化过程中的应用。这项研究为这些化合物在工业化学过程中的应用提供了宝贵的见解 (Saleem 等人,2013)(Saleem 等人,2014)

属性

IUPAC Name

2-(4-methylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMYBAZKJBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359056
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17433179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one

CAS RN

2514-30-9
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one
Reactant of Route 2
2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one
Reactant of Route 3
2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one
Reactant of Route 4
Reactant of Route 4
2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one
Reactant of Route 5
2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one
Reactant of Route 6
2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one

Q & A

Q1: What is the primary target of PBIT?

A1: PBIT is known to inhibit the enzymatic activity of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone lysine demethylases. Specifically, it targets JARID1A and JARID1B, which are responsible for demethylating trimethylated lysine 4 in histone H3 (H3K4me3). []

Q2: How does PBIT interact with JARID1B?

A2: PBIT inhibits JARID1B with an IC50 of approximately 3 μM in vitro. It inhibits the removal of H3K4me3 by JARID1B in cells, leading to increased H3K4me3 levels in a time- and dose-dependent manner. []

Q3: What are the downstream effects of JARID1B inhibition by PBIT?

A3: Inhibition of JARID1B by PBIT can lead to several downstream effects, including:

  • Reduced proliferation of cancer cells: PBIT has been shown to inhibit the growth of various cancer cell lines, including lung cancer, prostate cancer, and melanoma. [, , ]
  • Induction of cellular senescence: PBIT can induce senescence in cancer cells, as evidenced by increased levels of senescence markers like senescence-associated β-galactosidase (SA-β-Gal) and lamin B1. []
  • Inhibition of tumor growth: In vivo studies have shown that PBIT can reduce tumor growth in animal models of esophageal cancer and melanoma. [, ]

Q4: Does PBIT interact with other targets besides JARID1 family members?

A4: Research suggests PBIT might also inhibit inducible nitric oxide synthase (iNOS), impacting nitric oxide (NO) production. This inhibition has been linked to potential benefits in models of colon cancer, esophageal cancer, and melanoma. [, , , ]

Q5: Are there any other pathways affected by PBIT treatment?

A5: Studies indicate PBIT might also modulate the Akt3 and mitogen-activated protein kinase (MAPK) signaling pathways in melanoma, contributing to its anti-cancer effects. [, ]

Q6: What is the molecular formula and weight of PBIT?

A6: The molecular formula of PBIT is C14H11NOS, and its molecular weight is 241.31 g/mol.

Q7: How does modifying the PBIT structure affect its activity?

A7: Replacing the sulfur atom in PBIT with selenium creates PBISe (Se,Se′-1,4-phenylenebis(1,2-ethanediyl)bis-isoselenourea), a more potent analog. PBISe exhibits stronger anti-cancer effects in various models, including melanoma and colon cancer. [, , , , ]

Q8: What types of in vitro assays have been used to study PBIT?

A8: Researchers have employed various in vitro assays to investigate PBIT's effects, including:

  • Proliferation assays: These assess PBIT's impact on cancer cell growth and viability. [, , ]
  • Cell cycle analysis: These determine if PBIT induces cell cycle arrest in specific phases. []
  • Apoptosis assays: These measure PBIT's ability to trigger programmed cell death in cancer cells. []
  • Western blotting: This technique analyzes the expression levels of specific proteins, such as JARID1B, iNOS, and signaling pathway components. [, , , ]

Q9: What have in vivo studies revealed about PBIT's efficacy?

A9: Animal models, particularly for esophageal and colon cancer, have been utilized to evaluate PBIT's chemopreventive potential. Results indicate PBIT can significantly reduce tumor incidence and multiplicity in these models. [, , , , ]

Q10: Has PBIT been tested in clinical trials?

A10: Currently, no published data from clinical trials involving PBIT are available. Further research, including preclinical and potentially clinical studies, is necessary to fully evaluate its therapeutic potential in humans.

Q11: What analytical techniques are used to characterize and quantify PBIT?

A11: Common analytical techniques used for PBIT characterization and quantification include:

  • High-performance liquid chromatography (HPLC): This method separates PBIT from other compounds in a mixture. [, ]
  • Fluorescence detection (FLD): PBIT derivatives can be detected with high sensitivity using fluorescence. [, ]
  • Mass spectrometry (MS): This technique helps identify and confirm the structure of PBIT and its derivatives. [, ]

Q12: What is known about the safety and toxicity of PBIT?

A12: While PBIT has shown promising results in preclinical studies, more research is needed to fully understand its safety profile. Long-term toxicity studies are necessary to evaluate any potential adverse effects.

Q13: What are the future directions for PBIT research?

A13: Future research on PBIT could focus on:

  • Optimizing its structure: Developing more potent and selective analogs of PBIT with improved pharmacokinetic properties. [, ]
  • Further elucidating its mechanism of action: Investigating the detailed molecular mechanisms by which PBIT exerts its anti-cancer effects, including its interactions with different targets and pathways. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。